![molecular formula C16H10ClF6N5O2S B2855105 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide CAS No. 2060751-35-9](/img/structure/B2855105.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C16H10ClF6N5O2S . It has a molecular weight of 485.8 g/mol . The compound is also known by other names such as AKOS026675344 and KC-0005 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a pyrazole ring, a sulfonamide group, and two pyridine rings, each substituted with a trifluoromethyl group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has several computed properties, including a topological polar surface area of 98.2 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 12 . It also has a rotatable bond count of 5 and a complexity of 719 .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of novel heterocyclic compounds, including sulfonamides, for potential applications in various fields. For instance, Azab et al. (2013) delved into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. Their work represents a broader interest in the chemical manipulation and application of sulfonamide-based compounds in creating substances with desirable biological activities (Azab, Youssef, & El‐Bordany, 2013).
Antibacterial and Antimicrobial Applications
Several studies have synthesized sulfonamide derivatives to evaluate their antibacterial and antimicrobial efficacy. For example, El‐Emary et al. (2002) reported on the synthesis and antimicrobial activity of new heterocycles based on sulfonamide, highlighting the potential of these compounds in addressing bacterial infections. This research underscores the chemical versatility of sulfonamides in generating compounds with significant biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Applications in Organic Chemistry and Materials Science
Beyond biological applications, sulfonamide compounds have been investigated for their utility in organic synthesis and materials science. For instance, Tucker et al. (2015) demonstrated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting their potential utility in medicinal chemistry and the development of novel materials. This work illustrates the broad applicability of sulfonamide derivatives in creating functional materials and chemicals with specific properties (Tucker, Chenard, & Young, 2015).
Advanced Applications
Research into sulfonamide derivatives also encompasses their use in advanced applications, such as the design of multimodal agents for treating complex diseases. For example, Canale et al. (2016) investigated N-alkylated arylsulfonamides as potential central nervous system (CNS) disorder treatments, showcasing the versatility of sulfonamide-based compounds in therapeutic applications beyond their traditional use as antibacterial agents. This study emphasizes the potential of sulfonamides in the development of novel treatments for CNS disorders, leveraging their chemical diversity and biological activity (Canale et al., 2016).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, given the reported antibacterial activity of similar compounds , this compound could be explored as a potential antibacterial agent.
Mechanism of Action
Target of Action
Similar compounds have been found to targetAcpS-PPTase , a bacterial enzyme involved in the post-translational modification of proteins. This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, such as acps-pptase, to inhibit their function . This inhibition could potentially disrupt the normal functioning of the bacterial cell, leading to its death .
Biochemical Pathways
Given its potential interaction with acps-pptase, it is likely that the compound affects the post-translational modification of proteins in bacteria . This could disrupt various downstream processes, including protein function and cell viability .
Result of Action
It is hypothesized that the compound’s interaction with its targets could lead to the disruption of normal bacterial cell functioning and potentially result in cell death .
properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6N5O2S/c17-12-3-10(16(21,22)23)5-24-13(12)7-27-31(29,30)11-6-26-28(8-11)14-2-1-9(4-25-14)15(18,19)20/h1-6,8,27H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEGXSOQFFFMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide |
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